molecular formula C14H14N2O3S B2803858 5-(Quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2097890-55-4

5-(Quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2803858
CAS No.: 2097890-55-4
M. Wt: 290.34
InChI Key: QZDDESSKZDCSSI-UHFFFAOYSA-N
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Description

5-(Quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2097890-55-4) is a high-value chemical compound supplied for research purposes. This molecule features a sulfonyl bridge connecting a quinoline heteroaromatic system to a 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, a structure of significant interest in medicinal chemistry. The 2-oxa-5-azabicyclo[2.2.1]heptane moiety is a constrained, saturated heterocycle that can serve as a key pharmacophore, influencing the molecule's three-dimensional shape and electronic properties . Compounds containing this specific bicyclic sulfonamide structure are being investigated in cutting-edge research, particularly as potent inhibitors of Emopamil-Binding Protein (EBP) . EBP is a Δ8-Δ7 sterol isomerase enzyme critical in cholesterol biosynthesis, and its inhibition has emerged as a promising therapeutic strategy for triggering remyelination in neurodegenerative diseases such as multiple sclerosis, as well as for targeting certain colorectal cancers . Furthermore, structurally related sulfonamide derivatives have demonstrated high affinity for sigma receptors, which are implicated in a wide range of central nervous system disorders, neuropathic pain, and oncological pathways . This combination of features makes 5-(Quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane a versatile building block and a crucial tool for scientists exploring new mechanisms in drug discovery. The compound is readily available for research with a catalog number and various packaging options to support your laboratory investigations. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-quinolin-8-ylsulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c17-20(18,16-8-12-7-11(16)9-19-12)13-5-1-3-10-4-2-6-15-14(10)13/h1-6,11-12H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDDESSKZDCSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common method includes the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction can be catalyzed by organocatalysts under mild conditions to produce the bicyclic core structure . The reaction conditions often involve the use of chiral tertiary amines as catalysts to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Diels-Alder reaction can be performed in larger reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinolin-8-ylsulfonic acid derivatives.

    Reduction: Reduced bicyclic compounds with modified functional groups.

    Substitution: Sulfonamide or sulfonothioate derivatives.

Scientific Research Applications

5-(Quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(Quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the sulfonyl group can form strong interactions with proteins, inhibiting their activity and leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane scaffold serves as a versatile platform for functionalization. Below is a detailed comparison with analogous compounds:

Substituent Variations at Position 5
Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Properties/Applications Reference
5-(Quinolin-8-ylsulfonyl)-derivative Quinolin-8-ylsulfonyl ~327.36* Potential CNS activity (inferred from GABA analog studies)
5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane 4-Methylphenylsulfonyl (tosyl) 281.34 Intermediate for sulfonamide drug synthesis; improved solubility
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-derivative 6-Chloro-2-cyclopropylpyrimidin-4-yl 251.71 Heteroaryl substituent; possible kinase inhibition

*Calculated based on C₁₇H₁₇N₃O₃S.

Key Observations :

  • Steric Impact: The bulky quinoline moiety may restrict conformational flexibility, favoring selective interactions with biological targets .
Core Structure Modifications
Compound Name Core Structure Heteroatoms Applications Reference
2-Oxa-5-azabicyclo[2.2.1]heptane 2.2.1 bicyclic system O, N Backbone for constrained amino acids
4-Thia-1-azabicyclo[3.2.0]heptane 3.2.0 bicyclic system S, N Antibiotic precursors (e.g., penicillin derivatives)

Key Observations :

  • Ring Strain : The 2.2.1 system imposes greater rigidity than the 3.2.0 framework, enhancing stability in physiological conditions .
  • Heteroatom Influence : Replacing oxygen with sulfur (e.g., 4-thia analogs) alters electronic density and metabolic stability .

Biological Activity

5-(Quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a complex organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure combined with a quinoline moiety suggests diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

IUPAC Name 5quinolin 8 ylsulfonyl2oxa5azabicyclo 2 2 1 heptane\text{IUPAC Name }5-\text{quinolin 8 ylsulfonyl}-2-\text{oxa}-5-\text{azabicyclo 2 2 1 heptane}
PropertyValue
Molecular FormulaC₁₄H₁₄N₂O₃S
Molecular Weight286.34 g/mol
CAS Number2097890-55-4

The biological activity of 5-(quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is primarily attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects.
  • Protein Interaction : The sulfonyl group forms strong interactions with proteins, inhibiting their activity, which may contribute to antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds similar to 5-(quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane exhibit notable antimicrobial properties against various pathogens:

  • Mechanism : The sulfonyl group facilitates binding to bacterial enzymes, disrupting metabolic pathways.
  • Case Study : A study demonstrated that derivatives of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • In vitro Studies : Cell line assays revealed that the compound induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
  • Case Study : In a recent investigation, the compound exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast and lung cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-(quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane, it is essential to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
Quinoline DerivativesMonocyclicAntimicrobial
Bicyclo[2.2.1]heptane DerivativesBicyclicAnticancer
7-Oxabicyclo[2.2.1]heptanesBicyclicPlant Growth Regulator

Research Applications

5-(Quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has various applications in scientific research:

  • Drug Development : As a scaffold for designing new therapeutic agents targeting cancer and bacterial infections.
  • Synthetic Chemistry : Utilized as a building block for synthesizing more complex molecules with desired biological properties .

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